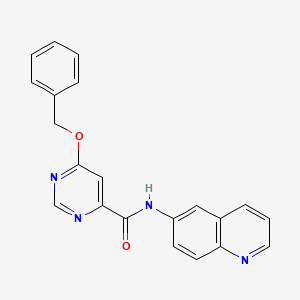![molecular formula C19H19N3O3S2 B6426873 4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide CAS No. 2329395-79-9](/img/structure/B6426873.png)
4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide (DMTBP) is a novel synthetic compound that has been studied for its potential applications in a range of scientific research areas. This compound is a member of the family of benzamides, which are heterocyclic compounds containing a nitrogen atom in a ring structure. DMTBP has been studied for its possible therapeutic and biological applications, such as its potential use as an anticancer agent. In addition, DMTBP has been studied for its potential applications in biochemistry, physiology and other areas of scientific research.
科学研究应用
4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide has been studied for its potential applications in a range of scientific research areas, including biochemistry, physiology, and pharmacology. In biochemistry, 4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide has been studied for its potential to modulate the activity of enzymes, such as cytochrome P450. In physiology, 4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide has been studied for its potential to modulate the activity of G-protein coupled receptors. In pharmacology, 4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide has been studied for its potential to act as an anticancer agent.
作用机制
The exact mechanism of action of 4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide is still not fully understood. However, it is believed that 4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide may act by modulating the activity of enzymes, such as cytochrome P450, or by modulating the activity of G-protein coupled receptors. In addition, 4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide may act by inhibiting the growth of cancer cells or by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide have not yet been fully elucidated. However, it is believed that 4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide may modulate the activity of enzymes, such as cytochrome P450, or modulate the activity of G-protein coupled receptors. In addition, 4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide may act as an anticancer agent by inhibiting the growth of cancer cells or inducing apoptosis in cancer cells.
实验室实验的优点和局限性
The use of 4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide in laboratory experiments has several advantages and limitations. One advantage of using 4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide is that it is a novel compound with potential applications in a range of scientific research areas. In addition, 4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide is relatively easy to synthesize in a two-step process. However, there are some limitations to using 4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide in laboratory experiments. For example, the exact mechanism of action of 4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide is still not fully understood and further research is needed to better understand its effects. In addition, 4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide is a relatively new compound and its effects on biochemical and physiological processes are not yet fully elucidated.
未来方向
The potential applications of 4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide in scientific research are still being explored. Future research should focus on elucidating the exact mechanism of action of 4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide, as well as its effects on biochemical and physiological processes. In addition, further research should be conducted to investigate the potential therapeutic applications of 4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide, such as its potential use as an anticancer agent. Finally, further research should be conducted to investigate the potential applications of 4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide in other areas of scientific research, such as its potential to modulate the activity of enzymes or G-protein coupled receptors.
合成方法
4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide can be synthesized in a two-step process using the reaction of 2-thiophen-2-ylpyridine-3-carboxaldehyde with dimethylsulfamide (DMSO) in an aqueous solution. The first step involves the reaction of 2-thiophen-2-ylpyridine-3-carboxaldehyde with DMSO in an aqueous solution. This reaction produces an intermediate product, 2-thiophen-2-ylpyridine-3-carboxaldehyde dimethylsulfonamide. The second step involves the reaction of the intermediate product with benzoyl chloride in an aqueous solution. This reaction produces the final product, 4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide.
属性
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-22(2)27(24,25)16-9-7-14(8-10-16)19(23)21-13-15-5-3-11-20-18(15)17-6-4-12-26-17/h3-12H,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEHAJBXWRFMGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-1-methyl-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B6426790.png)
![2-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole](/img/structure/B6426795.png)
![2-({1-[(5-ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole](/img/structure/B6426804.png)
![2-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole](/img/structure/B6426805.png)
![1-[(2-chlorophenyl)methanesulfonyl]-4-(1H-1,2,3-triazol-1-yl)piperidine](/img/structure/B6426836.png)
![1-{1-[3-(3-chlorophenyl)propanoyl]azetidin-3-yl}piperidine-4-carboxamide](/img/structure/B6426839.png)
![2-(3-methylphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B6426845.png)
![3-{1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione](/img/structure/B6426846.png)
![3-{1-[3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione](/img/structure/B6426848.png)
![3-{1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione](/img/structure/B6426849.png)
![3-{1-[(5-bromothiophen-2-yl)sulfonyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione](/img/structure/B6426854.png)
![1-cyclopropyl-4-{[1-(2,4-dimethylbenzoyl)azetidin-3-yl]oxy}-6-methyl-1,2-dihydropyridin-2-one](/img/structure/B6426860.png)
![4-methyl-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}quinoline-6-carboxamide](/img/structure/B6426878.png)
